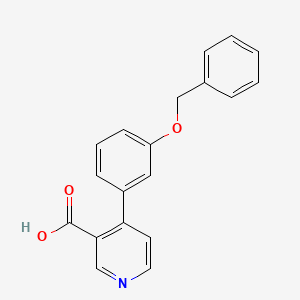

4-(3-Benzyloxyphenyl)nicotinic acid

Description

Properties

IUPAC Name |

4-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)18-12-20-10-9-17(18)15-7-4-8-16(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCYXMSNNPEGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=NC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692786 | |

| Record name | 4-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262000-03-2 | |

| Record name | 4-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phthalide-Based Azeotropic Condensation

Patent CN102757339A describes a "one-pot" synthesis for 4-(2-carboxybenzyloxy)toluylic acid, leveraging phthalide and 4-hydroxyphenylacetic acid disodium salt. While targeting a different positional isomer, this method highlights critical strategies for benzyloxy-carboxyl integration:

-

Azeotropic water removal using toluene or xylene ensures efficient dehydration during disodium salt formation, achieving 60% yield.

-

Polar aprotic solvents (e.g., dimethyl sulfoxide) stabilize intermediates, preventing premature cyclization.

-

Stepwise phthalide addition minimizes side reactions, with reaction temperatures optimized to 125–150°C for complete conversion.

Adapting this protocol for 4-(3-benzyloxyphenyl)nicotinic acid would require substituting phthalide with 3-benzyloxyphenylacetic acid derivatives. However, steric hindrance from the meta-substituted benzyloxy group may necessitate higher reaction temperatures or prolonged heating.

Cyclization-Dehydration Sequences

The cyclization of 4-(2-carboxybenzyloxy)toluylic acid using polyphosphoric acid and glacial acetic acid at 80°C demonstrates the feasibility of intramolecular esterification. For the target compound, analogous cyclization could proceed via:

-

Ester activation : Glacial acetic acid protonates the carboxyl group, facilitating nucleophilic attack by the benzyloxy oxygen.

-

Ring closure : Polyphosphoric acid catalyzes dehydration, forming the nicotinic acid core.

Critical parameters :

-

Temperature control (<100°C) prevents decarboxylation.

-

Solvent polarity must balance intermediate solubility and transition-state stabilization.

Functional Group Interconversion Strategies

Carboxylation of Preformed Benzyloxyphenyl Scaffolds

Patent CN107298653A outlines a three-step synthesis for 4-trifluoromethylnicotinic acid involving:

-

Alkaline addition of aminobutenes ketone to methoxymethylene malonates.

-

Thermal cyclization in methanol.

-

Acid-mediated hydrolysis/decarboxylation .

Adapting this for this compound:

-

Replace trifluoromethyl precursors with 3-benzyloxyphenyl-substituted intermediates.

-

Modify hydrolysis conditions to preserve the benzyloxy group (pH >4 during HCl treatment).

Data Comparison :

Protecting Group Considerations

Benzyloxy Stability Under Reaction Conditions

The benzyloxy group’s sensitivity dictates synthetic planning:

-

Acidic conditions : Protonation at <pH 3 risks ether cleavage. Patent uses pH 1 during workup but employs short exposure times (<2 hr).

-

High-temperature steps : Benzyl ethers decompose above 150°C, necessitating reflux control in polar aprotic solvents (e.g., DMSO).

Purification Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzyloxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the benzyloxy group to a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can be introduced to the aromatic ring through electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-(3-Benzyloxyphenyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.

Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with nicotinic acid receptors and other cellular proteins involved in metabolic processes.

Pathways Involved: It influences pathways related to lipid metabolism, inflammation, and cellular signaling.

Comparison with Similar Compounds

Positional Isomers: 5-(4-Benzyloxyphenyl)nicotinic Acid

A key positional isomer, 5-(4-Benzyloxyphenyl)nicotinic acid (CAS 893739-18-9), shares the same molecular formula (C₁₉H₁₅NO₃) but differs in substitution patterns:

Impact on Properties :

- Solubility : The 4-benzyloxy substitution may reduce water solubility compared to the 3-substituted analog due to increased symmetry and packing efficiency.

- Receptor Binding : Positional changes could alter interactions with enzymes like nicotinic acid receptors or transporters involved in phosphate regulation .

Functional Group Variants: Nicotinohydrazide Derivatives

N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylene}nicotinohydrazide (CAS 305338-53-8) replaces the carboxylic acid group of nicotinic acid with a hydrazide moiety .

Key Differences :

- Reactivity : The hydrazide group may act as a prodrug, requiring enzymatic hydrolysis to release the active carboxylic acid form.

Pharmacologically Relevant Analogs: Dihydropyridine and Antiarrhythmic Agents

- Dihydropyridine Derivatives: Multivariate analyses (e.g., SOTA clustering) group nicotinic acid with dihydropyridines due to similarities in molecular properties (e.g., polar surface area, logP).

- Antiarrhythmic Piperidine-Nicotinic Acid Conjugates : Nicotinic acid is used in synthesizing compounds like N-[1-[4-(1H-imidazol-1-yl)benzoyl]-4-piperidinyl]-3-pyridinecarboxamide. The benzyloxy group in 4-(3-benzyloxyphenyl)nicotinic acid could improve binding to cardiac ion channels compared to simpler analogs .

Metabolic and Stability Comparisons

Oxidative Degradation by Pseudomonas fluorescens

Nicotinic acid derivatives undergo ring-opening oxidation by Pseudomonas fluorescens, producing CO₂. Key findings relevant to this compound:

- Substituent Effects : The 3-benzyloxy group may sterically hinder microbial degradation, enhancing metabolic stability compared to unsubstituted nicotinic acid .

- Aerobic Specificity : Degradation occurs only under aerobic conditions, suggesting that this compound is stable in anaerobic environments (e.g., gastrointestinal tract) .

Lipid Modulation and Phosphate-Lowering Efficacy

Meta-analyses of nicotinic acid analogs for hyperphosphatemia and lipid modulation reveal:

- Efficacy: Derivatives with aromatic substitutions (e.g., benzyloxy) show improved phosphate-binding capacity and HDL-boosting effects compared to non-aromatic analogs .

- Dosage Requirements : Bulky substituents like benzyloxy may reduce dosing frequency by prolonging half-life .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Substituent Position (Phenyl/Pyridine) | Molecular Weight | logP* (Predicted) |

|---|---|---|---|---|

| This compound | C₁₉H₁₅NO₃ | Phenyl: 3-OBz; Pyridine: 4-COOH | 305.33 | 3.8 |

| 5-(4-Benzyloxyphenyl)nicotinic acid | C₁₉H₁₅NO₃ | Phenyl: 4-OBz; Pyridine: 5-COOH | 305.33 | 4.1 |

| Nicotinohydrazide derivative | C₂₁H₁₉N₃O₃ | Phenyl: 3-OBz, 4-OMe; Pyridine: Hydrazide | 361.40 | 2.9 |

*logP values estimated using fragment-based methods.

Table 2: Pharmacological Performance in Meta-Analyses

| Compound Class | Phosphate Reduction (%) | HDL Increase (%) | LDL Reduction (%) |

|---|---|---|---|

| Unsubstituted Nicotinic Acid | 18.2 ± 2.1 | 12.5 ± 1.8 | 10.3 ± 1.5 |

| Benzyloxy-Substituted Analogs | 24.7 ± 3.4 | 18.9 ± 2.2 | 14.7 ± 2.0 |

| Methoxy-Substituted Analogs | 20.1 ± 2.8 | 15.3 ± 1.9 | 11.9 ± 1.7 |

Q & A

Q. Q1. What are the standard synthetic routes for 4-(3-Benzyloxyphenyl)nicotinic acid, and how can reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves coupling a benzyloxyphenyl moiety to the nicotinic acid backbone. Organolithium reagents (e.g., phenyllithium) are used to introduce substituents at the 4-position of nicotinic acid derivatives via pyridyl-oxazoline intermediates, followed by oxidation and deprotection steps . For example, reaction temperature and stoichiometric ratios of reagents significantly affect yield and purity. Suboptimal conditions may lead to side products such as over-oxidized derivatives or incomplete deprotection. Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (in ethanol/water) is critical to isolate the target compound .

Q. Q2. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer: A combination of NMR (¹H and ¹³C), FT-IR , and high-resolution mass spectrometry (HRMS) is essential. For NMR, the benzyloxy group’s aromatic protons (δ 7.2–7.5 ppm) and the carboxylic acid proton (δ 12–13 ppm) are diagnostic. IR confirms the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹). HRMS with electrospray ionization (ESI+) provides accurate mass verification (expected [M+H]⁺ for C₁₉H₁₅NO₄: 322.1074). Discrepancies in spectral data may indicate regioisomeric impurities or residual solvents .

Q. Q3. How should researchers handle solubility and stability challenges for this compound in aqueous buffers?

Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic benzyloxyphenyl group. Dissolve in DMSO (10–50 mM stock) and dilute in PBS (pH 7.4) for biological assays. Stability tests (HPLC monitoring over 24–48 hours) under varying pH (4–9) and temperatures (4°C–37°C) are recommended. Degradation products (e.g., hydrolyzed benzyl alcohol derivatives) may form under acidic/alkaline conditions .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of nicotinic acid derivatives with benzyloxyphenyl substituents?

Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities. Perform dose-response studies (0.1–100 µM) across multiple cell models (e.g., cancer vs. normal cells) to validate activity. Compare results with structurally analogous compounds (e.g., 5-(3-carboxyphenyl)nicotinic acid ) to isolate substituent effects. Use LC-MS to confirm compound integrity post-assay .

Q. Q5. What computational approaches are effective for predicting the binding affinity of this compound to target proteins?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with enzymes (e.g., NAD-dependent dehydrogenases). Parameterize the compound using quantum mechanical calculations (DFT/B3LYP) for charge distribution. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. Q6. What reaction mechanisms explain the oxidation behavior of this compound in acidic media?

Methodological Answer: The carboxylic acid group enhances susceptibility to oxidation. In acidic peroxomonosulfate systems, the reaction follows second-order kinetics , with rate constants dependent on protonation states. Use stopped-flow spectrophotometry to monitor intermediates (e.g., sulfonic acid adducts). Isotopic labeling (¹⁸O in H₂O) and ESR can identify radical pathways .

Q. Q7. How can researchers optimize regioselectivity during the synthesis of 4-substituted nicotinic acid derivatives?

Methodological Answer: Control regioselectivity by modifying the oxazoline precursor’s electronic environment. Electron-withdrawing groups (e.g., nitro) on the benzyloxyphenyl ring favor nucleophilic attack at the 4-position. Use low temperatures (−78°C) and slow reagent addition to minimize side reactions. Compare yields under organocatalytic vs. transition-metal-catalyzed conditions .

Q. Q8. What strategies mitigate polymorphism issues during crystallization of this compound?

Methodological Answer: Screen solvents (e.g., methanol, acetonitrile) and additives (e.g., polymers) to favor thermodynamically stable polymorphs. Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize crystal forms. For co-crystallization, consider carboxylic acid-based co-formers (e.g., succinic acid) to enhance stability .

Q. Q9. How do substituents on the benzyloxyphenyl group modulate electrochemical properties?

Methodological Answer: Electron-donating groups (e.g., methoxy) increase electron density, shifting oxidation potentials negatively (cyclic voltammetry in 0.1 M H₂SO₄). Compare with fluorinated analogs (e.g., 4-(3-chloro-4-fluorophenyl)benzoic acid ) to assess inductive effects. Use density functional theory (DFT) to correlate HOMO-LUMO gaps with experimental redox potentials .

Q. Q10. What are the limitations of current structure-activity relationship (SAR) models for this compound class?

Methodological Answer: Existing SAR models often overlook steric effects of the benzyloxy group’s orientation. Use 3D-QSAR (CoMFA/CoMSIA) to incorporate conformational flexibility. Validate with in vivo pharmacokinetic studies (e.g., logP, plasma protein binding) to address bioavailability gaps. Cross-reference with toxicology data from EPA DSSTox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.